Ethyl (4-methoxyphenyl)carbamate
Overview
Description
“Ethyl (4-methoxyphenyl)carbamate” is a chemical compound with the linear formula C10H13NO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
While specific synthesis methods for “Ethyl (4-methoxyphenyl)carbamate” were not found, it’s known that ethyl carbamate can be formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .
Molecular Structure Analysis
The molecular structure of “Ethyl (4-methoxyphenyl)carbamate” is represented by the linear formula C10H13NO3 .
Chemical Reactions Analysis
Ethyl carbamate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . A large panel of ethyl carbamate formation mechanisms is described from simple ethanolysis of urea in homogeneous liquid phase to photochemical oxidation of cyanide ion or complex heterogeneous gas/solid catalytic reactions .
Physical And Chemical Properties Analysis
The molecular weight of “Ethyl (4-methoxyphenyl)carbamate” is 195.22 . More specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Carcinogenicity and Toxicity
Ethyl carbamate (urethane) is evaluated for its carcinogenicity, considering its presence in fermented foods and beverages. This assessment acknowledges its potential toxic effects, emphasizing the need for further research into its impact on health (Baan et al., 2007).
Chemical Synthesis
Ethyl (4-methoxyphenyl)carbamate derivatives have been studied for their chemical properties and potential applications. For instance, its derivatives show promise in antimitotic agents, highlighting the synthesis of chiral isomers and their biological activity (Temple & Rener, 1992). Additionally, directed lithiation processes involving similar compounds indicate their utility in synthesizing substituted products (Smith et al., 2013).
Drug Development and Prodrugs
Synthesis and evaluation of carbamate analogues for their potential as prodrugs against diseases such as Pneumocystis carinii pneumonia showcase the chemical's relevance in therapeutic applications (Rahmathullah et al., 1999).
Detection in Food and Beverages
Innovative methods for detecting ethyl carbamate in fermented foods have been developed to ensure food safety. For example, a fluorescent sensor based on quantum dots and nano-porphyrin offers a sensitive and specific approach for determining ethyl carbamate in various fermented food products (Wei et al., 2021). Additionally, the development of an indirect ELISA method highlights the advances in analytical techniques for monitoring ethyl carbamate levels in Chinese rice wine (Luo et al., 2017).
Environmental and Food Toxicant
Ethyl carbamate's role as an emerging toxicant in food and environmental contexts has been investigated, underscoring the importance of understanding its formation, metabolism, and the strategies for mitigating its presence in food products (Gowd et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl N-(4-methoxyphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(12)11-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGFZNSGTFZXML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80996018 | |
Record name | Ethyl (4-methoxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-methoxyphenyl)carbamate | |
CAS RN |
7451-55-0 | |
Record name | NSC24696 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (4-methoxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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